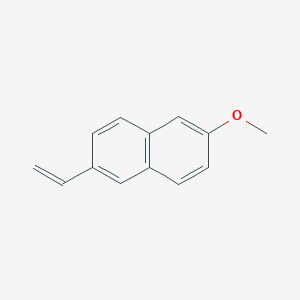

2-Methoxy-6-vinylnaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethenyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQUMYDUFBBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345299 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-51-9 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-vinylnaphthalene (CAS: 63444-51-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-vinylnaphthalene is a key organic intermediate, distinguished by its naphthalene core functionalized with methoxy and vinyl groups. This unique structure makes it a valuable precursor in the synthesis of a range of more complex molecules. Its primary significance lies in its role as a pivotal building block in the pharmaceutical industry, most notably in the production of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 63444-51-9 | [3] |

| Molecular Formula | C₁₃H₁₂O | [3] |

| Molecular Weight | 184.23 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 92-96 °C | [2] |

| IUPAC Name | 2-ethenyl-6-methoxynaphthalene | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Three prominent synthetic routes are the Wittig reaction, dehydration of a precursor alcohol, and the Heck reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. In this case, 6-methoxy-2-naphthaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Reaction Scheme:

Caption: Wittig reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.[4]

-

Wittig Reaction: In a separate flask, dissolve 6-methoxy-2-naphthaldehyde (1.0 equivalent) in anhydrous THF. Cool the ylide solution back to 0°C and add the aldehyde solution dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[5]

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[6]

Synthesis via Dehydration of 1-(6-methoxy-2-naphthalenyl)ethanol

This method involves the acid-catalyzed dehydration of the corresponding secondary alcohol, which is readily prepared by the reduction of 2-acetyl-6-methoxynaphthalene.

Reaction Scheme:

Caption: Dehydration of 1-(6-methoxy-2-naphthalenyl)ethanol to yield this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-(6-methoxy-2-naphthalenyl)ethanol in a suitable solvent such as toluene.

-

Dehydration: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Synthesis via the Heck Reaction

The Heck reaction provides a powerful method for carbon-carbon bond formation, in this case, by coupling 2-bromo-6-methoxynaphthalene with ethylene gas in the presence of a palladium catalyst.[7] This method is particularly relevant in industrial settings.[7]

Reaction Scheme:

Caption: Heck reaction for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a pressure-rated reaction vessel, combine 2-bromo-6-methoxynaphthalene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile or DMF.[8][9]

-

Heck Coupling: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene and heat the reaction mixture with stirring. The reaction progress can be monitored by GC-MS analysis of aliquots.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and release the excess ethylene pressure. Filter the mixture to remove the catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash chromatography or recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons, as well as the methoxy group. The vinyl protons typically appear as a set of doublet of doublets in the region of δ 5.0-7.0 ppm. The aromatic protons will resonate in the range of δ 7.0-8.0 ppm, and the methoxy protons will be a sharp singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons (typically δ 110-140 ppm), the aromatic carbons (δ 105-160 ppm), and the methoxy carbon (around δ 55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

C=C stretch (vinyl): ~1630 cm⁻¹

-

C-O stretch (methoxy): ~1250 cm⁻¹ and ~1030 cm⁻¹

-

Aromatic C=C stretch: ~1600 cm⁻¹ and ~1480 cm⁻¹

-

=C-H bend (vinyl): ~990 cm⁻¹ and ~910 cm⁻¹

-

C-H stretch (aromatic and vinyl): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic - methoxy): ~2830-2950 cm⁻¹[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 184.23. Common fragmentation patterns may involve the loss of a methyl group (-CH₃, M-15) or a methoxy group (-OCH₃, M-31).[15][16]

Applications in Drug Development and Materials Science

Key Intermediate in Naproxen Synthesis

The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Naproxen, a widely used NSAID. The vinyl group is typically converted to a propionic acid moiety in subsequent synthetic steps.

Caption: Role of this compound in the synthesis of Naproxen.

Monomer for Polymer Synthesis

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The resulting polymers, poly(this compound), possess interesting properties due to the rigid naphthalene backbone. These polymers are of interest in materials science for applications requiring high thermal stability and specific optical or electronic properties.[17][18] Research has explored the controlled polymerization of vinylnaphthalenes to produce materials with well-defined structures and narrow molecular weight distributions.[17]

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][19] If there is a risk of dust generation, use a respirator with a particulate filter.[20]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is noted to be heat-sensitive.[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[19]

-

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 63444-51-9 | TCI AMERICA [tcichemicals.com]

- 3. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pure.rug.nl [pure.rug.nl]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. instanano.com [instanano.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-vinylnaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Pharmaceutical Significance

2-Methoxy-6-vinylnaphthalene is an aromatic organic compound whose structural framework is of considerable interest in the field of medicinal chemistry. While not a therapeutic agent itself, its core structure, the 6-methoxy-2-naphthyl group, is the cornerstone of one of the most widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Naproxen, which is chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid.[1][2] The synthesis of Naproxen frequently proceeds through the intermediate 2-acetyl-6-methoxynaphthalene.[3][4] this compound represents a close structural analog and potential synthetic precursor, making a thorough understanding of its physicochemical properties essential for process optimization, impurity profiling, and the development of novel synthetic routes in pharmaceutical manufacturing.

This technical guide provides a comprehensive analysis of the key physicochemical and spectroscopic properties of this compound, supported by detailed experimental protocols for its characterization. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethenyl-6-methoxynaphthalene | [5] |

| Synonyms | 6-Methoxy-2-vinylnaphthalene, Methyl 6-Vinyl-2-naphthyl Ether | |

| CAS Number | 63444-51-9 | [6] |

| Molecular Formula | C₁₃H₁₂O | [7] |

| Molecular Weight | 184.23 g/mol | [6] |

| Appearance | White to light yellow/beige crystalline powder | [7] |

| Melting Point | 92.0 - 96.0 °C | [4] |

| Density | 1.061 g/cm³ | [7] |

| Predicted logP | 3.9 (XLogP3) | [6] |

Spectroscopic Signature Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the vinyl, aromatic, and methoxy protons. The electron-donating methoxy group will cause an upfield shift (shielding) for the ortho and para protons relative to it, a key principle in interpreting the spectra of substituted aromatics.[10]

-

Vinyl Protons (δ 5.0-7.0 ppm): This system will present as a characteristic set of three signals. The proton on the carbon attached to the naphthalene ring (the α-proton) will be a doublet of doublets (dd) around δ 6.8 ppm. The two terminal (β-protons) will be distinct, with the trans proton appearing as a doublet of doublets around δ 5.8 ppm and the cis proton as a doublet of doublets around δ 5.3 ppm.

-

Aromatic Protons (δ 7.0-7.8 ppm): The six naphthalene ring protons will appear in this region. Based on analogs like 2-methoxynaphthalene, the signals are expected to be complex due to multiple spin-spin couplings.[9] The proton at position 1 (ortho to the methoxy group) is expected to be the most shielded, appearing further upfield.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, shifted downfield due to the deshielding effect of the attached oxygen atom.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will show 13 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Naphthalene Carbons (δ 105-135 ppm): Ten signals are expected in this region. The carbon bearing the methoxy group (C6) will be significantly shielded, appearing around δ 158 ppm, while the carbon attached to the vinyl group (C2) will be in the aromatic region but influenced by the sp² vinyl carbon. Other carbons will have shifts comparable to those in 2-substituted naphthalenes.[8][11]

-

Vinyl Carbons (δ 114-137 ppm): The terminal CH₂ carbon is expected around δ 114 ppm, while the internal CH carbon will be further downfield, around δ 137 ppm.

-

Methoxy Carbon (δ ~55 ppm): A single peak for the methoxy carbon is expected in this upfield region.

Predicted Fourier-Transform Infrared (FT-IR) Spectrum

The FT-IR spectrum reveals the vibrational modes of the molecule's functional groups. Key absorption bands are predicted based on established correlation tables and spectra of similar compounds.[12][13]

-

~3080-3050 cm⁻¹ (C-H Stretch, Aromatic & Vinyl): Stretching vibrations for C-H bonds on the naphthalene ring and the vinyl group. The presence of absorption above 3000 cm⁻¹ is characteristic of sp² C-H bonds.

-

~2960-2850 cm⁻¹ (C-H Stretch, Aliphatic): Symmetric and asymmetric stretching of the methoxy group's C-H bonds.

-

~1630 cm⁻¹ (C=C Stretch, Vinyl): A moderate to weak absorption corresponding to the stretching of the vinyl C=C double bond.

-

~1600, 1500 cm⁻¹ (C=C Stretch, Aromatic): Characteristic absorptions for the carbon-carbon stretching vibrations within the naphthalene ring.

-

~1250 cm⁻¹ (C-O Stretch, Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretching of the aryl methoxy group.

Predicted UV-Vis Spectrum

The UV-Vis spectrum arises from electronic transitions within the molecule. The extended π-conjugated system of the naphthalene ring is the primary chromophore. The vinyl group further extends this conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to 2-methoxynaphthalene.[12]

-

λ_max ~230 nm and ~330 nm: Naphthalene itself has two main absorption bands. For 2-methoxynaphthalene, these occur around 220-240 nm and 280-300 nm.[12] The extended conjugation from the vinyl group in this compound is predicted to shift these maxima to longer wavelengths. The spectrum would typically be acquired in a transparent solvent like ethanol or hexane.[14]

Experimental Methodologies

To ensure the trustworthiness of analytical data, protocols must be robust and self-validating. The following are detailed methodologies for characterizing this compound.

Melting Point Determination

-

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[15]

-

Methodology:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered. Crush a small amount using a mortar and pestle if necessary.[16]

-

Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample until a small plug of material (2-3 mm high) is collected.[5]

-

Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.

-

Measurement (Rapid Determination): Place the capillary in a melting point apparatus. Heat rapidly to determine an approximate melting range.[17]

-

Measurement (Accurate Determination): Allow the apparatus to cool. Prepare a new capillary and heat at a rate of no more than 1-2°C per minute once the temperature is within 20°C of the approximate melting point.[17]

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for unambiguous structure elucidation.

-

Methodology:

-

Sample Preparation: Weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Dissolution: Agitate the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for aromatic compounds should be employed.[18]

-

UV-Vis Spectroscopy

-

Principle: This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure and conjugated systems.

-

Methodology:

-

Solvent Selection: Choose a UV-grade solvent that is transparent in the measurement range (typically 200-400 nm for this compound). Spectroscopic grade ethanol or isooctane are suitable choices.[14][19]

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in the chosen solvent using a volumetric flask.

-

Dilution: Prepare a dilute solution from the stock solution that will have an absorbance in the optimal range of the spectrophotometer (ideally 0.2 - 1.0 A.U.).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to run a baseline correction or "auto zero" on the spectrophotometer.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm). Record the wavelengths of maximum absorbance (λ_max).

-

Conceptual Synthesis and Analytical Workflow

The strategic importance of this compound is best understood in the context of its relationship to pharmaceutical synthesis and the workflow used for its characterization.

Caption: Conceptual synthesis of this compound.

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a compound defined by its stable, crystalline nature and a rich spectroscopic profile dominated by its extended aromatic system. Its direct structural relationship to key intermediates in the synthesis of the NSAID Naproxen underscores its importance to the pharmaceutical industry. The physicochemical and spectroscopic properties detailed in this guide, along with the robust analytical methodologies provided, offer a comprehensive foundation for scientists engaged in drug discovery, process development, and quality control.

References

- 1. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Ethyl-6-methoxynaphthalene | C13H14O | CID 11789931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum [chemicalbook.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Standard Test Method for Quantifying Naphthalene According to ASTM D1840 | Mandel Scientific [mandel.ca]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-6-vinylnaphthalene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-6-vinylnaphthalene (MVN), a key monomer and building block in materials science and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond a mere recitation of spectral data. Instead, it offers a detailed interpretation grounded in first principles of NMR theory and substituent effects on aromatic systems. We will explore the causal relationships between the molecular structure of MVN and its spectral features, present a robust protocol for data acquisition, and illustrate the logical workflow for unambiguous peak assignment. While a definitively assigned public spectrum is not available, this guide constructs a highly accurate, predicted spectrum based on empirical data from close structural analogs, providing a powerful framework for researchers encountering this or similar molecular scaffolds.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a naphthalene core, an electron-donating methoxy group, and a polymerizable vinyl group.[3] Its unique structure makes it a valuable precursor for advanced polymers with specific optical and electronic properties, as well as an intermediate in the synthesis of more complex organic molecules. Accurate structural confirmation and purity assessment are paramount in these applications, making NMR spectroscopy the indispensable tool for its characterization. This guide serves as a foundational reference for professionals in drug development, polymer chemistry, and materials science who rely on precise spectral interpretation.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J). The analysis below is based on established substituent effects and data from analogous compounds such as 2-methoxynaphthalene and 2-vinylnaphthalene.[4][5] The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| Hα | ~6.80 | dd | Jα,β-trans ≈ 17.6 Hz, Jα,β-cis ≈ 10.9 Hz | Vinyl proton on the carbon attached to the naphthalene ring. |

| Hβ-trans | ~5.85 | d | Jβ-trans,α ≈ 17.6 Hz | Terminal vinyl proton trans to the α-proton. |

| Hβ-cis | ~5.30 | d | Jβ-cis,α ≈ 10.9 Hz | Terminal vinyl proton cis to the α-proton. |

| Aromatic | ~7.10 - 7.80 | m | Various | Aromatic protons on the naphthalene core. |

| -OCH₃ | ~3.90 | s | N/A | Methyl protons of the methoxy group. |

Detailed Peak Assignments

-

Methoxy Group (-OCH₃, ~3.90 ppm): This signal appears as a sharp singlet, integrating to three protons. Its chemical shift is characteristic of a methyl group attached to an oxygen atom on an aromatic ring. The absence of adjacent protons results in the singlet multiplicity.

-

Vinyl Group (Hα, Hβ-cis, Hβ-trans, ~5.30-6.80 ppm): This group presents a classic AMX spin system.

-

Hα (~6.80 ppm): This proton is on the carbon directly bonded to the naphthalene ring (Cα). It is deshielded by the aromatic ring current and appears as a doublet of doublets (dd). The splitting is caused by coupling to both Hβ-cis and Hβ-trans. The large coupling constant (~17.6 Hz) corresponds to the trans relationship with Hβ-trans, while the smaller coupling (~10.9 Hz) corresponds to the cis relationship with Hβ-cis.

-

Hβ-trans (~5.85 ppm): This terminal vinyl proton is trans to Hα. It appears as a doublet with a large coupling constant (~17.6 Hz) due to the strong interaction with Hα. Geminal coupling to Hβ-cis is typically very small (< 2 Hz) and often not resolved.

-

Hβ-cis (~5.30 ppm): This terminal vinyl proton is cis to Hα. It appears as a doublet with a smaller coupling constant (~10.9 Hz).

-

-

Aromatic Region (~7.10-7.80 ppm): The six aromatic protons produce a complex series of overlapping multiplets. The electron-donating methoxy group at C2 and the vinyl group at C6 influence the chemical shifts.

-

Protons H1 and H3 will be influenced by the methoxy group, likely appearing at slightly higher fields (more shielded).

-

Protons H5 and H7 will be most affected by the vinyl group.

-

The precise assignment within this region without 2D NMR data is challenging but would follow predictable ortho, meta, and para coupling patterns typical of substituted naphthalenes.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| -OCH₃ | ~55.3 | Methoxy carbon, typical for Ar-OCH₃. |

| Cβ (Vinyl) | ~113.5 | Terminal vinyl carbon (=CH₂). |

| Aromatic CH | ~105 - 130 | Aromatic methine carbons. |

| Cα (Vinyl) | ~136.5 | Vinyl carbon attached to the ring (-CH=). |

| Quaternary C | ~128 - 135 | Aromatic carbons with no attached protons (C4a, C8a, C2, C6). |

| C-O | ~158.0 | Aromatic carbon attached to the methoxy group (C2). |

Detailed Peak Assignments

-

Methoxy Carbon (-OCH₃, ~55.3 ppm): This aliphatic carbon appears upfield, in the characteristic range for methoxy groups attached to aromatic rings.

-

Vinyl Carbons (Cα, Cβ, ~113.5 & ~136.5 ppm): The terminal Cβ (~113.5 ppm) is more shielded and appears further upfield than the Cα (~136.5 ppm), which is directly attached to the electron-withdrawing aromatic system.

-

Aromatic Carbons (~105-158 ppm):

-

C2 (~158.0 ppm): The carbon bearing the methoxy group is the most deshielded aromatic carbon due to the direct electronegative effect of the oxygen atom.

-

Aromatic CH groups (~105-130 ppm): The six carbons with attached protons appear in this region. The carbon ortho to the methoxy group (C1) is expected to be significantly shielded.

-

Quaternary Carbons (~128-135 ppm): The four carbons without attached protons (C2, C6, C4a, C8a) can be distinguished from CH carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C6, attached to the vinyl group, will be in this region, as will the bridgehead carbons C4a and C8a.

-

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential.

Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a common first choice due to its good solubilizing power for nonpolar to moderately polar compounds and its relatively simple residual solvent signal.[6] For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Standard (Optional): For precise quantitative analysis (qNMR), a known amount of an internal standard would be added. For routine characterization, the residual solvent peak or added tetramethylsilane (TMS) is used for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following diagram outlines the logical workflow for acquiring and processing the NMR data for structural confirmation.

Caption: Standard workflow for NMR data acquisition and structural elucidation.

The Role of 2D NMR in Structural Confirmation

While 1D spectra provide the primary data, 2D NMR experiments are the gold standard for validating assignments, especially in complex molecules.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For MVN, a COSY spectrum would show a cross-peak between Hα and both Hβ protons, confirming the vinyl system's integrity. It would also show correlations between adjacent aromatic protons, aiding in their sequential assignment around the rings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signal at ~3.90 ppm to the carbon signal at ~55.3 ppm (the methoxy group), and similarly correlate each vinyl and aromatic proton to its corresponding carbon, removing any ambiguity in the ¹³C assignments.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For example, the methoxy protons (~3.90 ppm) would show a cross-peak to the C2 carbon (~158.0 ppm), confirming the attachment point of the methoxy group.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an exceptionally powerful technique for the structural analysis of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by applying a logical workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous confirmation of the molecule's structure and assess its purity with high confidence. The predicted data and interpretations within this guide provide a robust framework for scientists and developers working with this versatile compound, ensuring the integrity and quality of their research and products.

References

- 1. This compound | 63444-51-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 63444-51-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 5. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

FT-IR spectrum of 2-Methoxy-6-vinylnaphthalene

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methoxy-6-vinylnaphthalene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical principles and practical methodologies for obtaining and interpreting the FT-IR spectrum of this compound. We will explore the characteristic vibrational modes of the naphthalene core, the methoxy substituent, and the vinyl functional group. A detailed experimental protocol is provided, followed by an in-depth analysis of the spectral data, including peak assignments. The guide aims to serve as an authoritative reference for the characterization and quality control of this compound, a key monomer and synthetic intermediate.[1]

Introduction: The Compound and the Technique

This compound (MVN) is a bifunctional organic molecule featuring a rigid naphthalene backbone substituted with an electron-donating methoxy group and a polymerizable vinyl group.[2] This unique structure makes it a valuable building block in the synthesis of advanced polymers, imparting properties such as high refractive index, thermal stability, and low moisture absorption.[1] It also serves as an intermediate in the synthesis of various pharmaceutical compounds.

Given its applications, verifying the chemical identity, purity, and structural integrity of MVN is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, sensitive, and non-destructive analytical technique ideally suited for this purpose. The method relies on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint" that is characteristic of its molecular structure.[3] This guide explains how to leverage FT-IR spectroscopy to unequivocally identify and characterize this compound.

Molecular Structure and Theoretical Vibrational Modes

The is a superposition of the vibrational modes of its three primary structural components: the naphthalene ring system, the methoxy (-OCH₃) group, and the vinyl (-CH=CH₂) group. Understanding the expected absorption regions for each is the first step in spectral interpretation.

-

Naphthalene Ring: As a polycyclic aromatic hydrocarbon, the naphthalene core gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[4] The carbon-carbon double bond (C=C) stretching vibrations within the fused rings produce a series of sharp bands in the 1650-1400 cm⁻¹ region.[5]

-

Methoxy Group: The methoxy group introduces vibrations from its methyl (CH₃) and ether (C-O) components. The C-H bonds of the methyl group will exhibit symmetric and asymmetric stretching vibrations in the 2960–2850 cm⁻¹ range.[6] The most diagnostic feature, however, is the strong C-O stretching vibration, typically observed between 1300-1200 cm⁻¹ for aryl ethers.[7]

-

Vinyl Group: The vinyl group has several distinct and highly characteristic vibrational modes. The stretching of the sp² hybridized C-H bonds appears at wavenumbers higher than their aromatic counterparts, typically in the 3100-3075 cm⁻¹ region. The C=C double bond stretch gives a band of medium intensity around 1630 cm⁻¹.[8] Furthermore, out-of-plane C-H bending vibrations (wags) produce two strong, sharp bands near 990 cm⁻¹ and 910 cm⁻¹, which are highly indicative of a monosubstituted vinyl group.[9][10]

Below is a diagram illustrating the key functional groups of this compound that are responsible for its characteristic FT-IR spectrum.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a robust, step-by-step methodology for obtaining a high-quality . The protocol is designed to be self-validating by incorporating steps for background correction and sample purity assessment.

Materials and Instrumentation

-

Sample: this compound, solid powder (>98% purity).

-

Matrix: Potassium Bromide (KBr), FT-IR grade, stored in a desiccator.

-

Equipment:

Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to final analysis.

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Procedure

-

Background Collection:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan. This is a critical step to measure the spectrum of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Causality: Failure to collect an accurate background will result in spurious peaks from atmospheric water and carbon dioxide, complicating the interpretation.

-

-

Sample Preparation (KBr Pellet Method):

-

In a dry agate mortar, place approximately 200 mg of FT-IR grade KBr and 1-2 mg of the this compound sample.

-

Gently mix the two components with a spatula.

-

Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is essential to minimize light scattering.

-

Transfer a portion of the powder to the pellet die and press under a hydraulic press (approx. 8-10 tons of pressure) for 1-2 minutes.

-

The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

-

Causality: The KBr matrix is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and provides a solid, non-interacting medium for the sample.[4]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder within the spectrometer.

-

Set the acquisition parameters. Recommended settings for high-quality data are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Initiate the sample scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

-

FT-IR Spectrum Analysis and Interpretation

The resulting FT-IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The analysis involves identifying key absorption bands and assigning them to the corresponding molecular vibrations, confirming the presence of all expected functional groups.

Quantitative Data Summary

The table below summarizes the principal absorption bands observed in a typical and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3085 | Medium | =C-H Stretch | Vinyl |

| ~ 3055 | Medium | =C-H Stretch | Aromatic (Naphthalene) |

| ~ 2960 | Medium-Weak | Asymmetric C-H Stretch | Methoxy (CH₃) |

| ~ 2840 | Medium-Weak | Symmetric C-H Stretch | Methoxy (CH₃) |

| ~ 1630 | Medium | C=C Stretch | Vinyl |

| ~ 1605, 1510, 1470 | Strong, Sharp | C=C Ring Skeletal Vibrations | Aromatic (Naphthalene) |

| ~ 1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| ~ 1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| ~ 990 | Strong, Sharp | =C-H Out-of-Plane Bend | Vinyl |

| ~ 910 | Strong, Sharp | =C-H₂ Out-of-Plane Bend | Vinyl |

| 1000 - 700 | Complex | Fingerprint Region (C-H bends) | Aromatic (Naphthalene) |

Detailed Interpretation

-

C-H Stretching Region (3200-2800 cm⁻¹): This region clearly distinguishes the different types of C-H bonds. The bands above 3000 cm⁻¹ (~3085 and ~3055 cm⁻¹) confirm the presence of sp² C-H bonds from both the vinyl group and the naphthalene ring.[4][11] The weaker bands below 3000 cm⁻¹ (~2960 and ~2840 cm⁻¹) are characteristic of the sp³ C-H bonds in the methoxy group.[6]

-

Double Bond Region (1700-1450 cm⁻¹): The medium intensity peak at ~1630 cm⁻¹ is a clear indicator of the vinyl C=C stretch.[8] This is distinct from the series of sharper, stronger peaks (~1605, 1510, 1470 cm⁻¹) that arise from the skeletal vibrations of the aromatic naphthalene rings.[5][12]

-

Ether Linkage Region (1300-1000 cm⁻¹): The most intense band in this region, appearing around 1260 cm⁻¹, is definitively assigned to the asymmetric C-O stretching of the aryl ether linkage in the methoxy group.[7][13] This strong absorption is a key confirmatory peak for the methoxy substitution.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of signals, but two peaks stand out for their diagnostic value. The strong, sharp absorptions at approximately 990 cm⁻¹ and 910 cm⁻¹ are due to the out-of-plane bending of the vinyl C-H bonds.[9][10] Their presence and position are unequivocal proof of the terminal vinyl group.

Conclusion

The provides a detailed and unambiguous structural confirmation of the molecule. Each functional group—the naphthalene core, the methoxy substituent, and the vinyl group—produces a set of characteristic absorption bands in predictable regions of the spectrum. Key diagnostic peaks include the vinyl C-H bends (~990 and 910 cm⁻¹), the strong aryl ether C-O stretch (~1260 cm⁻¹), and the distinct C-H stretching vibrations above and below 3000 cm⁻¹. The methodology presented in this guide provides a reliable framework for obtaining high-quality spectra for routine quality control, reaction monitoring, and research applications involving this important chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 2-Methoxy-6-vinylnaphthalene

This guide provides a comprehensive technical overview of the photophysical properties of 2-Methoxy-6-vinylnaphthalene (MVM), with a focus on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectra. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the principles governing its spectral behavior, the influence of the local environment, and its applications as a fluorescent probe and a monomer for advanced polymers.

Introduction to this compound

This compound is an organic compound featuring a naphthalene core substituted with a methoxy and a vinyl group.[1][2] Its chemical structure, presented in Figure 1, bestows upon it interesting photophysical properties, making it a valuable building block in various scientific domains. The naphthalene moiety provides a rigid, aromatic scaffold that is inherently fluorescent, while the methoxy and vinyl groups can modulate its electronic properties and offer sites for further chemical modification or polymerization.[2]

This guide will explore the fundamental principles of UV-Vis absorption and fluorescence spectroscopy as they pertain to MVM, detail its synthesis and characterization, analyze its spectral properties, and discuss its practical applications.

The Science of Light and Matter: UV-Vis Absorption and Fluorescence Spectroscopy

The interaction of light with molecules forms the basis of UV-Vis absorption and fluorescence spectroscopy. When a molecule absorbs a photon of UV or visible light, an electron is promoted from a lower energy ground state (S₀) to a higher energy excited state (S₁ or S₂). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

Following excitation, the molecule can return to the ground state through several pathways. In fluorescence, the molecule first rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits a photon to return to the ground state. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The intensity and wavelength of the emitted light are sensitive to the molecule's structure and its immediate environment.

Synthesis and Characterization of this compound

The reliable synthesis and thorough characterization of MVM are paramount for obtaining accurate and reproducible spectroscopic data. While several synthetic routes exist, a common approach involves the Wittig reaction, starting from 6-methoxy-2-naphthaldehyde.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Materials:

-

6-methoxy-2-naphthaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add potassium tert-butoxide. Stir the resulting ylide solution for 30 minutes at 0°C.

-

Dissolve 6-methoxy-2-naphthaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The purity and identity of the synthesized MVM should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Unveiling the Spectral Fingerprint: UV-Vis Absorption and Emission Spectra

While specific, high-resolution spectral data for this compound in a variety of solvents is not extensively documented in readily available literature, we can infer its general characteristics based on the closely related compound, 2-methoxynaphthalene. It is crucial to note that the vinyl group in MVM will influence the electronic transitions, likely causing a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to 2-methoxynaphthalene due to increased conjugation.

The absorption spectrum of 2-methoxynaphthalene in alcohol exhibits a maximum at approximately 226 nm.[3] Broader absorption bands for naphthalene derivatives are typically observed in the 220-240 nm and 280-300 nm regions, corresponding to π-π* transitions within the aromatic system.[3]

Data Presentation: Photophysical Properties of 2-Methoxynaphthalene (as a proxy for MVM)

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | ~226 nm | Alcohol | [3] |

| General Absorption Range | 220-240 nm, 280-300 nm | Various | [3] |

Note: This data is for 2-methoxynaphthalene and serves as an estimate for MVM. The actual absorption maxima for MVM are expected to be slightly shifted.

Experimental Protocol: Acquiring UV-Vis Absorption and Fluorescence Spectra

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

Procedure:

-

Solution Preparation: Prepare a stock solution of MVM in the desired solvent. From the stock solution, prepare a series of dilutions. For absorption measurements, a concentration that gives an absorbance between 0.1 and 1.0 at the maximum is ideal. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the solvent in the cuvette.

-

Measure the absorption spectrum of the MVM solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Fluorescence Emission Measurement:

-

Determine the absorption maximum (λabs) from the absorption spectrum.

-

Set the excitation wavelength of the fluorometer to the λabs.

-

Scan the emission monochromator to record the fluorescence spectrum. The emission will be at longer wavelengths than the excitation.

-

-

Fluorescence Excitation Measurement:

-

Determine the emission maximum (λem) from the emission spectrum.

-

Set the emission monochromator to the λem.

-

Scan the excitation monochromator to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

Mandatory Visualization: Experimental Workflow for Spectral Acquisition

Caption: Workflow for acquiring UV-Vis absorption and fluorescence spectra of MVM.

The Influence of the Microenvironment: Solvent Effects

The photophysical properties of fluorescent molecules like MVM can be significantly influenced by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum of polar fluorophores.

While specific data for MVM is sparse, for many naphthalene derivatives, an increase in solvent polarity leads to a decrease in fluorescence quantum yield.[4] This is often attributed to an increase in non-radiative decay pathways in more polar environments.

Data Presentation: Expected Solvent Effects on MVM Fluorescence

| Solvent Polarity | Expected Emission Maximum (λem) | Expected Quantum Yield (Φf) |

| Low (e.g., Hexane) | Shorter Wavelength | Higher |

| Medium (e.g., Dichloromethane) | Intermediate Wavelength | Intermediate |

| High (e.g., Acetonitrile, Methanol) | Longer Wavelength | Lower |

Mandatory Visualization: Solvatochromism Conceptual Diagram

Caption: Conceptual diagram illustrating the effect of solvent polarity on the energy levels and emission of MVM.

Practical Applications of this compound

The unique combination of a fluorescent naphthalene core and a polymerizable vinyl group makes MVM a versatile molecule with applications in materials science and as a fluorescent probe.

MVM as a Fluorescent Probe

The sensitivity of the fluorescence of naphthalene derivatives to their local environment makes them excellent candidates for fluorescent probes. For instance, changes in the fluorescence spectrum of MVM can be used to report on the polarity of its microenvironment, which is particularly useful in studying biological membranes or the interiors of micelles.

MVM in Polymer Science

The vinyl group of MVM allows it to be readily polymerized, either as a homopolymer or as a copolymer with other monomers. The resulting polymers, poly(this compound), possess the fluorescent properties of the MVM monomer, making them suitable for applications such as:

-

Fluorescent polymers: These can be used in sensors, organic light-emitting diodes (OLEDs), and as fluorescent labels for biological molecules.

-

Polymer-based sensors: By incorporating MVM into a polymer backbone, sensors can be designed to detect analytes that interact with the naphthalene moiety and alter its fluorescence.

Experimental Protocol: Free Radical Polymerization of MVM

Materials:

-

This compound (MVM)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene

-

Methanol for precipitation

-

Schlenk flask and standard polymerization glassware

Procedure:

-

Dissolve MVM and AIBN in anhydrous toluene in a Schlenk flask.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specified time to initiate polymerization.

-

Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion (e.g., by NMR).

-

Once the desired conversion is reached, cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

-

Filter and dry the polymer under vacuum.

Mandatory Visualization: Polymerization Logical Flow

Caption: Logical flow diagram for the free radical polymerization of MVM.

Conclusion

This compound is a fascinating molecule with significant potential in both fundamental research and applied sciences. Its inherent fluorescence, coupled with the ability to be incorporated into polymeric structures, makes it a valuable tool for developing advanced materials and sensitive analytical probes. While a more extensive characterization of its photophysical properties in a wider range of environments is warranted, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers to explore and harness the unique spectral characteristics of this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 2-Methoxy-6-vinylnaphthalene in Organic Solvents

Introduction

This compound is a key intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its molecular structure, characterized by a naphthalene core with methoxy and vinyl functional groups, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its synthesis, purification, and formulation in pharmaceutical applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and experimental validation protocols.

Compound Profile:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6-Methoxy-2-vinylnaphthalene, 2-Ethenyl-6-methoxynaphthalene |

| CAS Number | 63444-51-9 |

| Molecular Formula | C₁₃H₁₂O[1][2][3] |

| Molecular Weight | 184.23 g/mol [1][2] |

| Appearance | Beige crystalline powder[1] |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, which can be quantified using Hansen Solubility Parameters (HSP).[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The Ra is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Where the subscripts 1 and 2 refer to the solute and solvent, respectively.

Estimating the Hansen Solubility Parameters of this compound

The functional groups in this compound are:

-

8 x >CH= (aromatic)

-

1 x >C= (aromatic)

-

1 x -O- (aromatic ether)

-

1 x -CH=

-

1 x =CH₂

-

1 x -CH₃

By applying the group contribution values from the Stefanis-Panayiotou method, the estimated HSP for this compound are:

-

δD = 19.5 MPa½

-

δP = 4.5 MPa½

-

δH = 5.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP of various organic solvents, we can predict its relative solubility. The following table presents the calculated HSP distance (Ra) for a selection of solvents. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 5.0 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.4 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 9.0 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.2 | High |

| Methanol | 15.1 | 12.3 | 22.4 | 19.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.8 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Low |

| Water | 15.5 | 16.0 | 42.3 | 40.1 | Very Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.4 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.8 | Moderate |

Disclaimer: These are predicted values and should be confirmed experimentally.

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen solubility sphere provides a visual representation of solubility. The center of the sphere is defined by the HSP of the solute. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Caption: Hansen solubility sphere illustrating good and poor solvents for this compound.

Experimental Protocol for Determining Solubility

To validate the predicted solubility and obtain quantitative data, a standardized experimental protocol is essential. The following procedure outlines a method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or heating block

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled water bath or on a heating block set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

-

-

Dilution:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[5] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As predicted by the HSP model, solvents with similar polarity to this compound will exhibit higher solubility.

-

Purity of Solute and Solvent: Impurities can affect the solubility and should be minimized for accurate measurements.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound in organic solvents. By combining the theoretical predictions of the Hansen Solubility Parameter model with a robust experimental validation protocol, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided data and methodologies serve as a valuable resource for optimizing processes involving this critical pharmaceutical intermediate.

References

A Technical Guide to the Theoretical Calculation of 2-Methoxy-6-vinylnaphthalene's Electronic Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-vinylnaphthalene is a key structural motif found in various biologically active compounds and functional materials. Its utility in medicinal chemistry and materials science is fundamentally governed by its electronic characteristics. A precise understanding of its electron distribution, frontier molecular orbitals, and excited-state properties is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure, grounded in the principles of quantum chemistry. We will explore the rationale behind selecting computational methodologies, detail a systematic workflow for these calculations, and interpret the resulting data to derive chemically meaningful insights.

The Rationale for Computational Analysis

Understanding the electronic structure of a molecule provides a window into its chemical behavior.[1] For a molecule like this compound, this is critical. The naphthalene core provides a rigid, aromatic scaffold, while the methoxy (-OCH₃) and vinyl (-CH=CH₂) substituents introduce specific electronic perturbations. The methoxy group, being electron-donating, and the vinyl group, extending the π-conjugated system, collectively dictate the molecule's reactivity, light-absorption properties, and potential for intermolecular interactions.

Theoretical calculations offer a powerful, cost-effective, and non-invasive means to probe these properties. By solving approximations of the Schrödinger equation, we can model the molecule at the subatomic level to extract data that is often difficult or impossible to obtain through empirical methods alone. This computational insight is invaluable in drug development for predicting metabolic stability, receptor binding affinity, and in materials science for designing molecules with specific optical or electronic properties.

Foundational Computational Methodologies: A Scientist's Perspective

The choice of a computational method is a critical decision that balances the need for accuracy against practical limitations in computational resources. For organic molecules of this size, Density Functional Theory (DFT) has emerged as the predominant tool, offering an optimal blend of precision and efficiency.[2]

-

Density Functional Theory (DFT): The Workhorse: Instead of tackling the prohibitively complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.[2] The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional .

-

Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that is widely used and has a long track record of providing reliable results for the geometry and ground-state properties of organic molecules.[3][4][5]

-

When to use others? For specific properties like charge-transfer or long-range interactions, other functionals such as the CAM-B3LYP or the M06 suite might be more appropriate.[6]

-

-

Time-Dependent DFT (TD-DFT): Probing Excited States: To understand how the molecule interacts with light—its color, UV-Vis absorption, and photostability—we must investigate its electronic excited states. TD-DFT is the standard method for this, calculating the energies and probabilities of electronic transitions from the ground state to various excited states.[7][8][9]

-

Basis Sets: The Building Blocks: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.

-

Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. The numbers describe the number of functions used for core and valence electrons, while the letters in parentheses indicate the addition of polarization (d,p) and diffuse (++) functions, which are crucial for accurately describing non-covalent interactions and the electron density far from the nucleus.[3][4]

-

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for calculating the electronic properties of this compound. Each step builds upon the previous one, ensuring the final data is derived from a physically realistic molecular representation.

Caption: A typical workflow for the theoretical calculation of electronic structure.

Protocol Details:

-

Geometry Optimization: The first and most critical step is to find the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which systematically alters the molecular geometry to find the configuration with the minimum electronic energy.[2]

-

Vibrational Frequency Analysis: To validate that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed. A true minimum will have zero imaginary frequencies.[2]

-

Ground-State Property Calculation: Using the validated, optimized geometry, a higher-accuracy "single-point" energy calculation is performed. From this calculation, we derive key ground-state properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.

-

HOMO-LUMO Gap (E_gap): This energy difference is a crucial indicator of molecular stability and reactivity.[10][11] A small gap suggests the molecule is more reactive and can be more easily excited electronically.[12][13]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.

-

-

Excited-State Calculation (TD-DFT): A TD-DFT calculation is performed on the optimized ground-state geometry to simulate the molecule's UV-Visible absorption spectrum. This yields the vertical excitation energies and their corresponding oscillator strengths, which correlate to the position and intensity of absorption peaks, respectively.[9]

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. For clarity, results should be summarized in structured tables. While the exact values depend on the specific level of theory, the tables below present representative data for this compound.

Table 1: Calculated Key Electronic Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (E_gap) | ~ 4.5 eV | Correlates with chemical reactivity and stability.[10] |

| Dipole Moment | ~ 1.8 Debye | Measures overall molecular polarity. |

Table 2: Representative Calculated Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₀ → S₁ | ~ 3.8 eV | ~ 326 nm | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~ 4.2 eV | ~ 295 nm | > 0.5 | HOMO-1 → LUMO (π → π*) |

Interpretation of Results:

-

The HOMO is expected to be delocalized across the naphthalene ring and significantly influenced by the electron-donating methoxy group. The LUMO will also be delocalized over the π-system, including the vinyl group.

-

The HOMO-LUMO gap of ~4.5 eV is smaller than that of unsubstituted naphthalene (~4.75 eV), indicating that the combined effect of the methoxy and vinyl substituents increases the molecule's reactivity.[14][15] This is a classic example of how functionalization can tune electronic properties.[5]

-

The MEP map would show a negative potential (red) around the oxygen atom of the methoxy group, identifying it as a site for electrophilic interaction or hydrogen bonding.

-

The TD-DFT results predict strong π → π* transitions in the UV region, which is characteristic of aromatic systems. The calculated wavelengths can be directly compared with experimental UV-Vis spectra for validation.

Caption: The relationship between HOMO, LUMO, and an electronic transition.

Linking Theory to Application

The true power of these theoretical calculations lies in their ability to predict and explain chemical behavior, thereby guiding experimental design.

Caption: The relationship between key electronic structure features and chemical reactivity.

For drug development, the MEP and HOMO/LUMO energies can predict sites of metabolic attack (e.g., by Cytochrome P450 enzymes) and guide the design of analogues with improved stability. The overall charge distribution and dipole moment inform how the molecule might orient itself within a protein's binding pocket. For materials scientists, the HOMO-LUMO gap and TD-DFT results are direct predictors of the material's color and its potential utility in organic electronics, such as organic light-emitting diodes (OLEDs).

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern researcher. By applying a robust and validated workflow based on Density Functional Theory, it is possible to build a detailed and predictive model of the electronic structure of this compound. This in-depth understanding of its frontier orbitals, electrostatic potential, and excited states provides a rational foundation for its application in drug discovery and materials science, accelerating innovation and reducing reliance on costly and time-consuming trial-and-error experimentation.

References

- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ground and excited states of naphthalene–water (naphtha–W6) clusters: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. researchgate.net [researchgate.net]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

- 15. jaoc.samipubco.com [jaoc.samipubco.com]

photophysical properties of 2-Methoxy-6-vinylnaphthalene

An In-depth Technical Guide to the Photophysical Properties of 2-Methoxy-6-vinylnaphthalene

Introduction